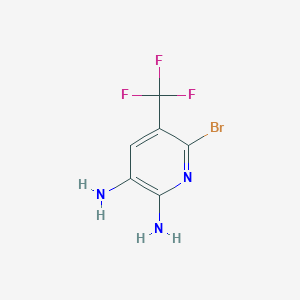
6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine is a chemical compound with the molecular formula C6H3BrF3N3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine typically involves the bromination of 5-(trifluoromethyl)pyridine-2,3-diamine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Oxidized pyridine derivatives.
Reduction Reactions: Reduced amine derivatives.
科学研究应用
6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form strong interactions with enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.
相似化合物的比较
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
Comparison: 6-Bromo-5-(trifluoromethyl)pyridine-2,3-diamine is unique due to the presence of both bromine and trifluoromethyl groups at specific positions on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it more reactive and versatile compared to its analogs. The presence of the diamine group also enhances its potential for forming hydrogen bonds, increasing its utility in various applications.
属性
分子式 |
C6H5BrF3N3 |
|---|---|
分子量 |
256.02 g/mol |
IUPAC 名称 |
6-bromo-5-(trifluoromethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C6H5BrF3N3/c7-4-2(6(8,9)10)1-3(11)5(12)13-4/h1H,11H2,(H2,12,13) |
InChI 键 |
MCHYSOGVYAKTCL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=C1N)N)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


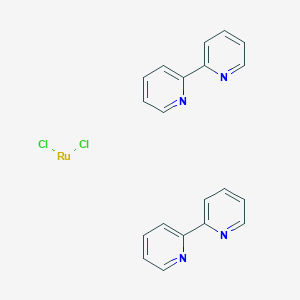
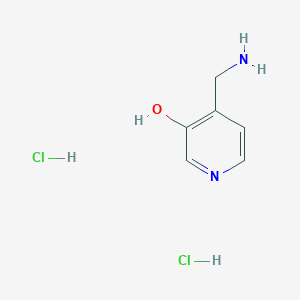

![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
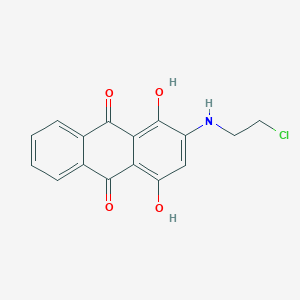
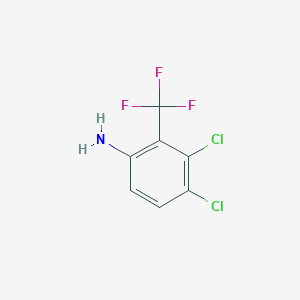
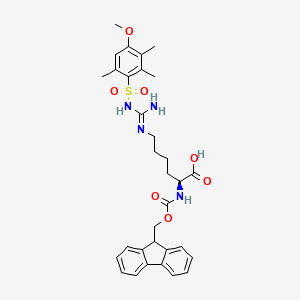


![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
![[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)


![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
